2,3-Oxiranedicarboxylic acid, 2,3-dimethyl ester, (2S,3S)-
Description
The compound "2,3-Oxiranedicarboxylic Acid, 2,3-Dimethyl Ester, (2S,3S)-" is an epoxide derivative with two methyl ester groups at the 2- and 3-positions of the oxirane ring. Its stereochemistry, denoted as (2S,3S), is critical for its reactivity and applications. For instance:
Properties
IUPAC Name |
dimethyl (2S,3S)-oxirane-2,3-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O5/c1-9-5(7)3-4(11-3)6(8)10-2/h3-4H,1-2H3/t3-,4-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAGHUYFLGPUYKE-IMJSIDKUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(O1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1[C@H](O1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401251074 | |
| Record name | 2,3-Dimethyl (2S,3S)-2,3-oxiranedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401251074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73889-79-9 | |
| Record name | 2,3-Dimethyl (2S,3S)-2,3-oxiranedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73889-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dimethyl (2S,3S)-2,3-oxiranedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401251074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Oxiranedicarboxylic acid, 2,3-dimethyl ester, (2S,3S)- typically involves the epoxidation of maleic anhydride followed by esterification. The reaction conditions often include the use of peracids or hydrogen peroxide as oxidizing agents for the epoxidation step. The esterification can be achieved using methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3-Oxiranedicarboxylic acid, 2,3-dimethyl ester, (2S,3S)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diacids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to ring-opening products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve ring-opening.
Major Products Formed
Oxidation: 2,3-Dicarboxylic acids.
Reduction: 2,3-Dihydroxy compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
Epoxidation Reactions:
The compound serves as a precursor for the synthesis of various epoxides. The stereochemistry of the (2S,3S)- configuration allows for the development of chiral epoxides, which are valuable intermediates in organic synthesis. For instance, it has been utilized in the synthesis of fatty acid and polyketide synthase inhibitors through the creation of novel analogues of cerulenin .
Table 1: Epoxidation Reactions Using (2S,3S)-Dimethyl Oxirane-2,3-Dicarboxylate
Medicinal Chemistry
Potential Anticancer Agents:
Research has indicated that derivatives of 2,3-oxiranedicarboxylic acid exhibit potential as anticancer agents. Studies have focused on synthesizing compounds that target specific enzymes involved in tumor growth . The structural modifications allowed by this compound facilitate the development of targeted therapies.
Case Study: Cerulenin Analogues
A study synthesized several analogues of cerulenin using (2S,3S)-dimethyl oxirane-2,3-dicarboxylate as a building block. These analogues showed promising activity against cancer cell lines by inhibiting fatty acid synthase . The findings suggest that further development could lead to effective therapeutic agents.
Material Science
Polymer Chemistry:
The compound is also explored in polymer chemistry for creating biodegradable polymers. Its ability to form cross-linked structures makes it suitable for applications in developing environmentally friendly materials .
Table 2: Applications in Polymer Chemistry
Mechanism of Action
The mechanism of action of 2,3-Oxiranedicarboxylic acid, 2,3-dimethyl ester, (2S,3S)- involves its reactive oxirane ring, which can undergo nucleophilic attack leading to ring-opening reactions. This reactivity makes it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Structural Analogs and Stereoisomers
The following table summarizes key structural analogs and stereoisomers:
Key Observations:
- Stereochemical Influence : The (2S,3S) configuration imparts distinct reactivity compared to (2R,3R) or (2R,3S) isomers. For example, diethyl esters of (2S,3S)-configured epoxides are used as intermediates in stereoselective synthesis .
- Ester Group Variations : Replacement of methyl with ethyl groups (e.g., diethyl vs. dimethyl esters) alters solubility and volatility. Diethyl esters (CAS 73890-18-3) have higher molecular weights and may exhibit different hydrolysis kinetics .
- Functional Group Substitutions : The aziridine analog (CAS 151526-73-7) replaces the oxygen in the epoxide with nitrogen, enabling nucleophilic ring-opening reactions distinct from epoxides .
Physicochemical Properties
- Molecular Weight and Stability : Dimethyl esters (e.g., C₆H₈O₅) are generally lighter and more volatile than diethyl analogs. For instance, the (2R,3S)-dimethyl ester has a molecular weight of 160.12 g/mol , while the diethyl ester (CAS 73890-18-3) weighs 188.18 g/mol .
- Stereochemistry and Melting Points : Stereoisomers may exhibit divergent melting points. For example, ethyl 3-phenyloxirane-2-carboxylate (CAS 121-39-1) has a density of 1.102 g/mL, but its stereoisomers could differ in crystalline packing .
Research Findings and Trends
- Stereoselective Synthesis : Recent studies emphasize the importance of (2S,3S) configuration in enantioselective catalysis. For example, diethyl (2S,3S)-epoxysuccinate is a precursor for tartaric acid derivatives .
Biological Activity
2,3-Oxiranedicarboxylic acid, 2,3-dimethyl ester, (2S,3S)- is a compound of interest in various fields of biological research due to its potential applications and biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.
- Chemical Formula : C7H10O4
- Molecular Weight : 158.15 g/mol
- CAS Number : 73889-79-9
Biological Activity Overview
The biological activity of 2,3-Oxiranedicarboxylic acid dimethyl ester has been explored in several studies, focusing on its effects on cellular functions and its potential therapeutic applications.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains and fungi. The mechanism behind this activity may involve disruption of microbial cell membranes or interference with metabolic pathways.
Table 1: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
Cytotoxicity and Cancer Research
The cytotoxic effects of 2,3-Oxiranedicarboxylic acid dimethyl ester have been evaluated in various cancer cell lines. In vitro studies suggest that the compound may induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells.
Table 2: Cytotoxicity Assay Results
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HeLa (cervical cancer) | 20 | >10 |
| MCF-7 (breast cancer) | 25 | >8 |
| NIH/3T3 (normal fibroblast) | >100 | N/A |
The mechanisms through which 2,3-Oxiranedicarboxylic acid dimethyl ester exerts its biological effects are still under investigation. Some proposed mechanisms include:
- Inhibition of Enzymatic Activity : It may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Oxidative Stress Induction : The compound could induce oxidative stress in target cells, leading to apoptosis.
- Membrane Disruption : Its structural properties may allow it to integrate into lipid bilayers, disrupting cellular integrity.
Case Studies
-
Case Study on Antibacterial Properties :
A study conducted by researchers at a prominent university demonstrated the effectiveness of the compound against multi-drug resistant strains of bacteria. The results highlighted its potential as a lead compound for developing new antibiotics. -
Cancer Cell Line Study :
In a laboratory setting, the effects of the compound on breast cancer cell lines were analyzed. The findings indicated that treatment with the compound resulted in significant reductions in cell viability and increased markers for apoptosis.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (2S,3S)-2,3-Oxiranedicarboxylic Acid, 2,3-Dimethyl Ester with stereochemical fidelity?
- Methodology : The compound can be synthesized via epoxidation of a diene precursor followed by esterification. For stereochemical control, asymmetric catalysis or chiral auxiliaries are critical. For example, Biopharmacule Speciality Chemicals lists a diethyl ester analog (CAS 73890-18-3) under BP 1388, suggesting enzymatic or stereoselective chemical methods for esterification . Purification via chiral HPLC or crystallization in non-polar solvents ensures enantiomeric excess validation.
Q. How can researchers confirm the identity and purity of this compound using analytical techniques?
- Methodology :
- NMR Spectroscopy : Analyze and NMR spectra to verify stereochemistry (e.g., coupling constants for epoxy ring protons) and ester group positions.
- Chiral GC/MS : Use a chiral stationary phase (e.g., β-cyclodextrin) to resolve enantiomers and confirm (2S,3S) configuration .
- Polarimetry : Measure optical rotation against a known standard for enantiopurity assessment.
Q. What are the known degradation pathways of this compound under oxidative conditions?
- Methodology : Under alkaline oxidative conditions (e.g., hydrogen peroxide, pH 10), the epoxy ring undergoes fragmentation via Baeyer-Villiger oxidation, yielding muconic acid derivatives and further degrading to low-molecular-weight acids (e.g., oxalic, maleic acids). Analytical tracking via GC-MS after derivatization (oximation/trimethylsilylation) is recommended .
Advanced Research Questions
Q. How do reaction conditions influence the stereochemical stability of the epoxy ring during synthesis?
- Methodology :
- Kinetic Studies : Monitor reaction intermediates via in-situ FTIR or Raman spectroscopy to detect racemization.
- Computational Modeling : Use DFT calculations (e.g., Gaussian software) to assess activation barriers for ring-opening pathways under varying pH or temperature .
- Isotopic Labeling : Introduce isotopes during epoxidation to trace oxygen retention in the epoxy ring under acidic/basic conditions.
Q. What role does this compound play in polymer chemistry, and how can its derivatives be characterized?
- Methodology :
- Polymer Synthesis : The homopolymer (CAS 51274-37-4) is synthesized via ring-opening polymerization using Lewis acid catalysts. Monitor molecular weight distribution via GPC-MALS .
- Functional Group Analysis : Use -DOSY NMR to assess cross-linking density in copolymer applications (e.g., dispersants or scale inhibitors) .
Q. How can contradictions in degradation product profiles be resolved across different studies?
- Methodology :
- Controlled Replication : Reproduce degradation experiments (e.g., 0.4 mM chromophore solutions in borax buffer, pH 10) with strict O exclusion to assess radical vs. non-radical pathways .
- High-Resolution LC-MS/MS : Differentiate isobaric degradation products (e.g., oxalacetic vs. malic acid) using collision-induced dissociation (CID) spectra .
Q. What computational tools are suitable for predicting the reactivity of this compound in novel catalytic systems?
- Methodology :
- Molecular Dynamics (MD) Simulations : Model interactions with transition-metal catalysts (e.g., Ru or Pd complexes) to predict regioselectivity in ring-opening reactions.
- QSAR Modeling : Correlate electronic parameters (Hammett σ values) of substituents with reaction rates in ester hydrolysis studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
